N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine
CAS No.: 1386283-95-9
Cat. No.: VC6423509
Molecular Formula: C12H11N5
Molecular Weight: 225.255
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1386283-95-9 |
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Molecular Formula | C12H11N5 |
Molecular Weight | 225.255 |
IUPAC Name | N-(1-methylpyrazol-4-yl)quinoxalin-2-amine |
Standard InChI | InChI=1S/C12H11N5/c1-17-8-9(6-14-17)15-12-7-13-10-4-2-3-5-11(10)16-12/h2-8H,1H3,(H,15,16) |
Standard InChI Key | NODQIBSFSFNDKF-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)NC2=NC3=CC=CC=C3N=C2 |
Introduction
Structural and Molecular Characteristics
Core Framework and Substitution Patterns
The quinoxaline system consists of a bicyclic structure with two nitrogen atoms at the 1,4-positions of the benzene ring. In N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine, the 2-position amine is functionalized with a 1-methylpyrazole group. This substitution introduces steric and electronic effects that influence molecular interactions.
Key structural parameters for analogous compounds include:
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Bond lengths: In related pyrazole-quinoxaline hybrids, C–N bond lengths in the quinoxaline core range from 1.33–1.38 Å, while pyrazole C–N bonds measure 1.32–1.35 Å .
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Dihedral angles: The pyrazole ring typically forms a dihedral angle of 15–25° with the quinoxaline plane, optimizing π-π stacking interactions .
Table 1: Comparative Structural Data for Quinoxaline-Pyrazole Analogs
Synthesis and Chemical Reactivity
Synthetic Routes for Quinoxaline-Pyrazole Hybrids
The synthesis of N-substituted quinoxaline amines typically involves:
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Nitration and Reduction: Nitration of quinoxalin-2-ol followed by reduction to yield 2-aminoquinoxaline intermediates .
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Coupling Reactions: Condensation of 2-aminoquinoxaline with substituted pyrazole-carboxylic acids or isocyanates. For example, Pd-catalyzed Suzuki coupling introduces aryl groups to the pyrazole ring .
A representative synthesis for analogs includes:
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Step 1: Nitration of 2-quinoxalinol (11) under acidic conditions to yield 6-nitroquinoxalin-2-ol (22) .
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Step 2: Chlorination using POCl₃/PCl₅ to form 2-chloro-6-nitroquinoxaline (22a) .
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Step 3: Nucleophilic substitution with 1-methylpyrazol-4-amine to attach the pyrazole moiety.
Physicochemical and Pharmacokinetic Properties
Lipinski’s Rule Compliance
Analog 84 adheres to Lipinski’s criteria:
Table 2: Pharmacokinetic Profile of Analog 84
Parameter | Value |
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Tₘₐₓ (h) | 1.2 |
Cₘₐₓ (µg/mL) | 8.7 |
AUC₀–∞ (µg·h/mL) | 45.3 |
Oral Bioavailability (%F) | 58.6 |
Crystallographic and Spectroscopic Analysis
X-ray Diffraction Studies
Crystal structures of related compounds (e.g., pyrazolo-quinoline 85) reveal:
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Space Group: Pca2₁ (orthorhombic).
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Unit Cell Parameters: a = 22.6173 Å, b = 4.8730 Å, c = 9.9921 Å .
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Hydrogen Bonding: N–H···O interactions stabilize the planar conformation .
NMR Spectral Signatures
¹H NMR of pyrazole-quinoxaline analogs shows characteristic signals:
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